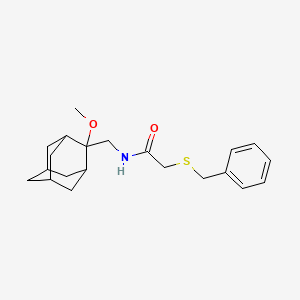

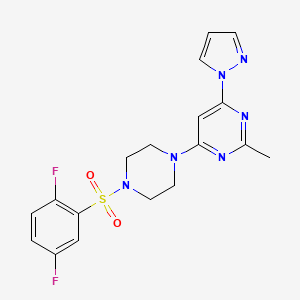

![molecular formula C15H13NO4 B2929015 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one CAS No. 439093-34-2](/img/structure/B2929015.png)

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a five-membered heterocyclic aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have widespread applications which include therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

Furfuryl alcohol, a derivative of furan, is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five membered ring. It has a density of 1160 kg/m^3 and boils at 161.7°C .Applications De Recherche Scientifique

Catalytic Reduction of Biomass-Derived Furanic Compounds

Furan derivatives, such as Furfural and 5-hydroxymethylfurfural (HMF), are pivotal in biomass conversion, highlighting the role of furan compounds in sustainable chemical synthesis. These compounds are transformed into valuable chemicals through catalytic processes, indicating potential applications of similar furan-based compounds in green chemistry and renewable resources utilization (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Furan-3-carboxylic Esters

Direct palladium iodide catalyzed oxidative carbonylation has been applied to 3-yne-1,2-diol derivatives to efficiently produce furan-3-carboxylic esters. This synthesis showcases the versatility of furan compounds in organic synthesis and their potential in producing high-value chemical products (Gabriele et al., 2012).

Biobased Polyesters from Furan Derivatives

Furan derivatives serve as monomers for the synthesis of biobased polyesters, demonstrating the compound's utility in creating sustainable and renewable materials. This application emphasizes the potential of furan-based compounds in material science, particularly in developing eco-friendly plastics and fibers (Jiang et al., 2014).

Furan Derivatives as Flavor Constituents

Certain furan derivatives, like Dimethyl-4-hydroxy-2H-furan-3-one, are key flavor constituents in fruits and baked foods, suggesting the possible use of related compounds in food science and flavor engineering. This application points to the potential of furan-based compounds in enhancing or modifying food flavors and aromas (Zabetakis, Gramshaw, & Robinson, 1999).

Pharmaceutical Applications

Although specific pharmaceutical applications of "3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one" were not directly found, related furan and indole compounds have been studied for their biological activities, including antiviral, antimicrobial, and anticancer properties. This suggests potential research avenues in drug discovery and development for similar compounds (Wang et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYVLJWUOPUGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-7-methylindolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

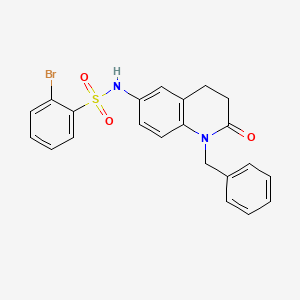

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)

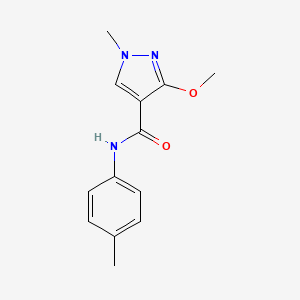

![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)

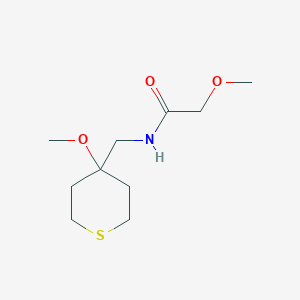

![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)

![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)